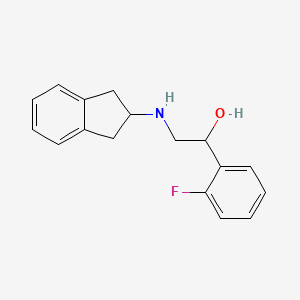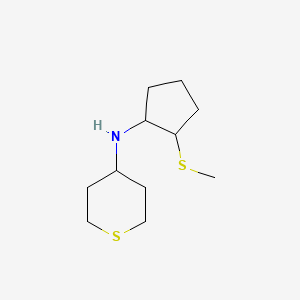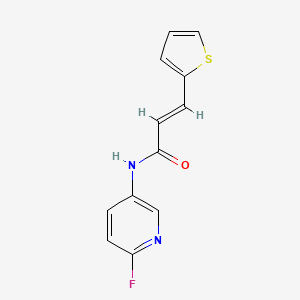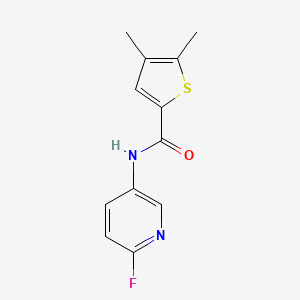![molecular formula C15H27NOS B6629415 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[320]heptan-6-amine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxabicyclo[3.2.0]heptane structure.
Introduction of the dimethyl groups: This step involves alkylation reactions using methylating agents under basic conditions.
Cyclohexyl ring formation: The cyclohexyl ring can be constructed through cyclization reactions, often involving intramolecular nucleophilic substitution.
Attachment of the amine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may provide novel interactions with biological targets, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique bicyclic structure may impart desirable characteristics to these materials.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure may provide steric effects that influence its binding affinity. The methylsulfanyl group can undergo oxidation or substitution reactions, further modifying its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound shares the bicyclic core but lacks the amine and methylsulfanyl groups.
2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the amine and methylsulfanyl groups, which provide additional functionalization options and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOS/c1-15(2)13(10-8-9-17-14(10)15)16-11-6-4-5-7-12(11)18-3/h10-14,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPJVVHQMZAWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC3CCCCC3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)

![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)

![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
